molecular formula C12H22O5 B13754359 2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester

2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester

Cat. No.: B13754359
M. Wt: 246.30 g/mol
InChI Key: VGCFNLKWRQQFQS-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is a complex organic compound known for its versatile applications in various fields. It is a derivative of methacrylic acid and is commonly used in the production of polymers and resins due to its ability to form cross-linked structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester typically involves the esterification of methacrylic acid with a diol, such as 2,2-bis(hydroxymethyl)-1,3-propanediol. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and removal of products to maintain a steady state. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester undergoes various chemical reactions, including:

    Polymerization: It readily polymerizes in the presence of free radical initiators to form cross-linked polymers.

    Esterification: It can react with alcohols to form esters.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and the corresponding diol.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

    Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.

Major Products

    Polymerization: Cross-linked polymers used in coatings, adhesives, and dental materials.

    Esterification: Various esters used in plasticizers and resins.

    Hydrolysis: Methacrylic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester has numerous applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

    Medicine: Utilized in dental materials for fillings and prosthetics due to its excellent mechanical properties and biocompatibility.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The compound exerts its effects primarily through polymerization, where the methacrylate groups undergo free radical polymerization to form cross-linked networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability. The molecular targets include the methacrylate groups, which react with free radicals to initiate the polymerization process.

Comparison with Similar Compounds

Similar Compounds

  • Methacrylic acid, ethylene ester
  • Ethylene glycol dimethacrylate
  • Diglycol dimethacrylate

Uniqueness

2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is unique due to its ability to form highly cross-linked polymers with superior mechanical properties. Its structure allows for multiple reactive sites, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-ethyl-3-methylbut-2-enoate

InChI

InChI=1S/C12H22O5/c1-4-10(9(2)3)11(16)17-8-12(5-13,6-14)7-15/h13-15H,4-8H2,1-3H3

InChI Key

VGCFNLKWRQQFQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C)C(=O)OCC(CO)(CO)CO

Origin of Product

United States

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